1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a synthetic organic compound with significant research applications. This compound features a unique structure that contributes to its potential biological activity and utility in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 225.24 g/mol. The compound is classified under the category of dihydropyridine derivatives, which are known for their diverse pharmacological properties.
The compound is cataloged in chemical databases such as PubChem, where it is recognized for its potential applications in research and development within the pharmaceutical industry. It is typically available for purchase from specialized chemical suppliers, ensuring that researchers can obtain high-purity samples for experimentation.
1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid falls under the broader classification of pyridine derivatives. Pyridines are aromatic compounds containing a nitrogen atom in the ring structure, which imparts unique chemical properties that can influence biological activity.
While specific synthesis methods for 1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid were not detailed in the available literature, related compounds suggest a general approach involving multi-step organic synthesis techniques. Common strategies include:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. For instance, solvents like dioxane may be used to facilitate reactions at ambient temperatures over extended periods.
The structure of 1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be represented using various chemical notation systems:
InChI=1S/C11H15NO4/c1-7-6-8(2)12(4-5-16-3)10(13)9(7)11(14)15/h6H,4-5H2,1-3H3,(H,14,15)
CC1=CC(=C(C(=O)N1CCOC)C(=O)O)C
These notations describe the arrangement of atoms and functional groups within the molecule.
The compound's molecular weight is 225.24 g/mol, with a density that can vary based on its physical state and purity. The presence of functional groups such as carboxylic acids and carbonyls contributes to its reactivity and potential interactions with biological targets.
While specific reactions involving this compound were not extensively documented, similar dihydropyridine derivatives have been shown to participate in various chemical transformations:
Reactions involving this compound would typically require monitoring via techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and yield.
Research into related compounds suggests that they may influence pathways involved in cellular signaling or metabolic processes. Further studies would be required to elucidate specific mechanisms of action for this compound.
The physical properties of 1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid include:
Chemical properties include:
Quantitative analyses such as melting point determination or spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) can provide insights into purity and structural integrity.
1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has potential applications in various fields:
Research into this compound could lead to discoveries that enhance our understanding of its biological activities and therapeutic potential. Further investigation is essential to explore its full range of applications within scientific research.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3